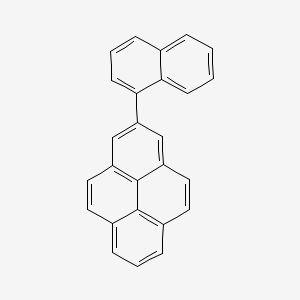

2-(Naphthalen-1-YL)pyrene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Naphthalen-1-YL)pyrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of a pyrene core with a naphthalene moiety attached at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-YL)pyrene typically involves the use of Suzuki cross-coupling reactions. One common method starts with the preparation of a naphthalene-containing dibromo compound, which is then reacted with a pyrene-based boronic ester in the presence of a palladium catalyst. The reaction is carried out in a solvent such as toluene under reflux conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-YL)pyrene undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(Naphthalen-1-YL)pyrene has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-YL)pyrene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

- 9-(Naphthalen-1-YL)-10-(4-(Naphthalen-2-YL)phenyl)anthracene

- 1-(4-(10-(Naphthalen-1-YL)anthracen-9-YL)phenyl)dibenzo[b,d]furan

- 2-(4-(10-Phenylanthracen-9-YL)phenyl)dibenzo[b,d]furan

Uniqueness

2-(Naphthalen-1-YL)pyrene is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs, where efficient light emission and stability are crucial.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(naphthalen-1-yl)pyrene, and how can reaction yields be maximized?

A two-step approach is commonly employed:

Coupling Reactions : Use Suzuki-Miyaura cross-coupling between pyrene boronic esters (e.g., pyrene-2,7-diboronic acid bis(pinacol) ester) and 1-bromonaphthalene. Catalytic systems like Pd(PPh₃)₄ in THF/water under inert atmospheres achieve moderate yields (~60–70%) .

Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization from ethanol improves purity (>95%) .

Key variables : Catalyst loading (1–5 mol%), temperature (80–100°C), and stoichiometric ratios (1:1.2 boronic ester:halide).

Q. How should researchers characterize the structural purity of this compound?

Combine spectroscopic and crystallographic methods:

- NMR : Analyze 1H and 13C spectra for aromatic proton environments (pyrene: δ 8.1–8.9 ppm; naphthalene: δ 7.3–7.8 ppm). Peak splitting confirms substitution patterns .

- X-ray Crystallography : Use SHELXTL or similar software to resolve bond lengths and angles. For example, pyrene-naphthalene dihedral angles typically range 15–25°, indicating π-π stacking .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (expected m/z for C₂₆H₁₆: 328.1256) .

Q. What are the primary challenges in quantifying environmental persistence of this compound?

- Sample Preparation : Extract using solid-phase microextraction (SPME) with polydimethylsiloxane fibers.

- Analytical Methods : HPLC-UV (λ = 254 nm) or GC-MS (electron ionization at 70 eV) with internal standards (e.g., deuterated pyrene).

- Limitations : Co-elution with other PAHs may occur; tandem MS/MS (MRM mode) improves specificity .

Advanced Research Questions

Q. How do computational methods (DFT) predict the electronic properties of this compound, and how do they align with experimental data?

- DFT Workflow : Optimize geometry at B3LYP/6-311G(d,p) level. Calculate HOMO-LUMO gaps (~3.2 eV), which correlate with UV-vis absorption maxima (~375 nm). Discrepancies >0.3 eV suggest solvent effects (use PCM models for corrections) .

- Validation : Compare TD-DFT results with experimental UV-vis (e.g., λ_max = 370–380 nm in chloroform). Deviations may arise from exciton coupling not captured in single-molecule simulations .

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound derivatives?

- Standardized Assays : Use MTT/WST-1 protocols with controlled cell lines (e.g., HepG2 or A549) and exposure times (24–48 hrs).

- Confounders : Address batch-to-batch compound purity variations via HPLC validation. For example, impurities >2% (e.g., unreacted pyrene) skew IC₅₀ values .

- Mechanistic Studies : Combine ROS assays (DCFH-DA) with mitochondrial membrane potential (JC-1 staining) to differentiate apoptotic vs. necrotic pathways .

Q. What strategies improve the photostability of this compound in optoelectronic applications?

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CN at pyrene C4) to reduce HOMO energy and minimize photooxidation .

- Encapsulation : Embed in PMMA or polystyrene matrices to limit O₂ diffusion. Lifetime enhancements of 2–3× have been reported under ambient conditions .

- Accelerated Testing : Expose thin films to 365 nm UV light (10 mW/cm²) and monitor degradation via fluorescence quenching kinetics .

Q. How do crystallographic data for this compound derivatives inform charge transport properties?

- Packing Analysis : Use Mercury software to evaluate slip-stacked vs. herringbone arrangements. Slip-stacked motifs (face-to-face π-overlap) enhance hole mobility (μ ~10⁻³ cm²/Vs) .

- Thermal Motion : High ADPs (atomic displacement parameters) in crystal structures indicate dynamic disorder, which reduces charge carrier coherence .

Q. What advanced spectroscopic techniques elucidate intermolecular interactions in this compound aggregates?

Properties

CAS No. |

23801-24-3 |

|---|---|

Molecular Formula |

C26H16 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

2-naphthalen-1-ylpyrene |

InChI |

InChI=1S/C26H16/c1-2-9-23-17(5-1)6-4-10-24(23)22-15-20-13-11-18-7-3-8-19-12-14-21(16-22)26(20)25(18)19/h1-16H |

InChI Key |

PXOKSJGQCWLUDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC4=C5C(=C3)C=CC6=C5C(=CC=C6)C=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.